1,8-Dioxa-4-azaspiro[4.5]decane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,8-dioxa-4-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-9-5-2-7(1)8-3-6-10-7/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVPQEXNXSPJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12NCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of the 1,8 Dioxa 4 Azaspiro 4.5 Decane Chemical Class Within Heterocyclic Chemistry
Significance of Spirocyclic Systems in Organic Synthesis
Spirocycles are not merely a chemical curiosity; they are powerful design elements in modern medicinal chemistry. bldpharm.comtandfonline.comnih.gov Their defining feature is the spiroatom, a quaternary carbon that links two rings, forcing them into perpendicular orientations. This arrangement confers several advantages:
Three-Dimensionality: Unlike flat aromatic systems, spirocycles project their substituent groups into three-dimensional space. tandfonline.com This allows for more precise and complex interactions with the three-dimensional binding sites of biological targets like proteins and enzymes. tandfonline.com
Conformational Rigidity: The spiro junction restricts the conformational freedom of the molecule. tandfonline.comresearchgate.net This pre-organization can lead to a lower entropic penalty upon binding to a receptor, potentially increasing binding affinity and potency.
Novelty and Intellectual Property: The unique shapes of spirocyclic scaffolds provide access to novel chemical space, offering opportunities to develop new drugs with unique properties and secure intellectual property. tandfonline.com
Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic centers can improve crucial drug-like properties. bldpharm.comtandfonline.com Shifting from flat, sp2-hybridized structures to more three-dimensional, sp3-hybridized ones often leads to enhanced solubility, improved metabolic stability, and modulated lipophilicity. bldpharm.comtandfonline.comtandfonline.com
The synthesis of these complex structures has historically been challenging, but advances in synthetic methodologies are making them increasingly accessible to chemists. nih.gov
The Role of Oxygen and Nitrogen Heteroatoms in Spiro[4.5]decane Frameworks
The specific identity and placement of heteroatoms within a spirocyclic scaffold are critical to its function. nih.govopenmedicinalchemistryjournal.com In the case of dioxa-azaspiro[4.5]decanes, the presence of two oxygen atoms and one nitrogen atom imparts a unique set of properties.
The oxygen atoms, typically present as a ketal (as in 1,4-Dioxa-8-azaspiro[4.5]decane, which is the ethylene (B1197577) ketal of 4-piperidone), serve multiple roles. sigmaaldrich.comchembk.com The spiroketal or spiro-aminal functionality is found in numerous bioactive natural products. mdpi.comrsc.orgrsc.orgnih.gov In synthesis, the dioxolane ring (the five-membered ring with two oxygen atoms) is often employed as a robust protecting group for a ketone, which can be removed under acidic conditions. chembk.com
The nitrogen atom introduces a basic center into the molecule, which can be crucial for forming salts to improve solubility and handling. openmedicinalchemistryjournal.com More importantly, it provides a key point for synthetic diversification. The nitrogen can be readily alkylated or acylated, allowing for the attachment of various side chains to explore structure-activity relationships (SAR) and fine-tune the molecule's biological activity. nih.govacs.org
The relative positions of these heteroatoms, as seen in comparing 1,8-Dioxa-4-azaspiro[4.5]decane with 1,4-Dioxa-8-azaspiro[4.5]decane , would significantly alter the molecule's chemical personality. The location of the nitrogen atom influences its basicity and nucleophilicity, while the arrangement of the oxygen atoms affects the stability and reactivity of the ketal group. This isomeric diversity allows for the subtle tuning of a scaffold's properties for specific applications. rsc.orgrsc.org
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₂ | sigmaaldrich.comnih.gov |
| Molecular Weight | 143.18 g/mol | sigmaaldrich.comnih.gov |
| Boiling Point | 108-111 °C at 26 mmHg | sigmaaldrich.comchemicalbook.com |
| Density | 1.117 g/mL at 20 °C | sigmaaldrich.comchemicalbook.com |
| Refractive Index (n20/D) | 1.4819 | sigmaaldrich.comchemicalbook.com |
| Flash Point | 81 °C (177.8 °F) - closed cup | sigmaaldrich.com |
| Solubility | Partly miscible in water | chemicalbook.com |
Overview of Research Trajectories for Azaspirodecane and Dioxane Derivatives
The structural motifs found in dioxa-azaspiro[4.5]decanes are at the forefront of several medicinal chemistry research programs. The exploration of azaspirocycles and dioxane-containing molecules continues to yield promising therapeutic candidates. nih.govlongdom.orgnih.govajrconline.orgrscbmcs.org
Azaspirodecane Derivatives: This class of compounds has been extensively investigated for its diverse pharmacological activities. For instance, derivatives of 2-azaspiro[4.5]decane-1,3-dione have been synthesized and tested for anticonvulsant properties. researchgate.netnih.gov These studies revealed that the anticonvulsant activity was dependent on the nature and position of substituents on the phenylamino (B1219803) group attached to the nitrogen atom. researchgate.netnih.gov This highlights the value of the spiro-scaffold in creating focused libraries of compounds for neurological targets.
Dioxane and Dioxa-azaspirodecane Derivatives: Research into molecules containing the 1,4-dioxa-8-azaspiro[4.5]decane scaffold has been particularly fruitful in the area of cancer diagnostics and therapy. Scientists have developed derivatives of this compound as high-affinity ligands for the sigma-1 (σ₁) receptor, a protein that is overexpressed in many types of tumors. acs.orgnih.govresearchgate.netnih.gov By labeling these spirocyclic ligands with positron-emitting isotopes like Fluorine-18 (B77423), researchers have created promising new radiotracers for imaging tumors via Positron Emission Tomography (PET). acs.orgnih.gov The 1,4-dioxa-8-azaspiro[4.5]decane moiety was specifically chosen to reduce the lipophilicity of the resulting tracer, which can lead to faster clearance from non-target tissues and clearer tumor images. acs.org
| Derivative Name | Target | Key Finding | Application | Source |
|---|---|---|---|---|
| 8-(4-(2-[¹⁸F]Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Sigma-1 (σ₁) Receptor | High affinity (Ki = 5.4 nM) and good selectivity. Showed high uptake in tumor xenograft models. | Tumor Imaging via PET | acs.orgnih.gov |
| N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione | CNS (unspecified) | Exhibited significant anticonvulsant activity in animal models (MES test). | Anticonvulsant Research | nih.gov |
| N-[(4-bromophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione | GABA-A Receptor | Investigated for its influence on GABA-A receptors to understand its anticonvulsant mechanism. | Anticonvulsant Research | nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | Sigma-1 (σ₁) Receptor | A series of derivatives showed nanomolar affinity for σ₁ receptors (Ki = 0.47 - 12.1 nM). | Brain Imaging via PET | researchgate.netnih.gov |
Synthetic Strategies and Methodologies for 1,8 Dioxa 4 Azaspiro 4.5 Decane and Its Derivatives
Retrosynthetic Analysis of the 1,4-Dioxa-8-azaspiro[4.5]decane Skeleton
A retrosynthetic analysis of the parent 1,4-Dioxa-8-azaspiro[4.5]decane skeleton highlights two primary bond disconnection strategies. The most direct and common approach involves a C-O disconnection of the ketal functionality. This leads back to two readily available precursors: 4-piperidone (B1582916) and ethylene (B1197577) glycol. This transformation represents a standard acid-catalyzed ketalization reaction, which is often used to protect the carbonyl group of the piperidone ring for subsequent reactions.
A more fundamental disconnection strategy targets the C-N bonds within the piperidine (B6355638) ring itself. This approach breaks the heterocycle down into acyclic precursors. For instance, a disconnection of the two C-N bonds could lead to a linear C5 chain with terminal electrophilic sites and a nitrogen source like ammonia, which can form the ring in a cyclization cascade. This pathway is more complex but offers greater flexibility for introducing substituents onto the piperidine ring from the outset.
Cyclization Reactions for Spiro[4.5]decane Formation
The formation of the spirocyclic system can be achieved through various cyclization strategies, which can be broadly categorized as intramolecular or intermolecular.
Intramolecular cyclization is a powerful method for constructing the piperidine ring of the spiro[4.5]decane system, especially for substituted derivatives. nih.gov These reactions typically involve a precursor that already contains the necessary carbon framework and a nitrogen nucleophile, which attacks an electrophilic center to close the ring.
One notable strategy is the intramolecular Mannich-type reaction. In this approach, a chiral β-amino ketal can be condensed with an aldehyde to form an imine. Subsequent acid-catalyzed cyclization affords the spiro-piperidone skeleton with high diastereoselectivity. scribd.com Another approach involves the reductive cyclization of amino acetals, where the stereochemistry established in a preceding nitro-Mannich reaction can be preserved during the ring-closing step. mdpi.com Furthermore, intramolecular hydroamination of amino olefins, catalyzed by various metals, provides an efficient route to the piperidine ring. researchgate.net
Intermolecular reactions build the spirocycle by combining two or more separate components in a single or tandem sequence. These methods are highly convergent and allow for the rapid assembly of molecular complexity.
Palladium-catalyzed cycloadditions are a prominent example. A formal [4+2] cycloaddition between a cyclic carbamate (B1207046) and a 1,3-dicarbonyl compound can generate a spirocyclic imine, which can then be reduced to the corresponding 3-spiropiperidine. whiterose.ac.uk Similarly, [4+1] cycloaddition reactions, for instance between 3-chlorooxindole and o-quinone methides, provide a facile route to spirocyclic scaffolds. rsc.org Multicomponent reactions (MCRs) also offer an efficient pathway. A four-component reaction involving a β-ketoester, an isoxazolone, ammonium (B1175870) acetate, and an aldehyde can proceed under catalyst-free conditions to yield highly substituted 3-spiropiperidines through a Michael addition followed by an intramolecular aminal formation. whiterose.ac.uk
The formation of the ether linkages is fundamental to the synthesis of these spirocycles. For the parent 1,4-Dioxa-8-azaspiro[4.5]decane , the dioxolane ring is a cyclic ketal, formed by the acid-catalyzed reaction of the ketone in 4-piperidone with the two hydroxyl groups of ethylene glycol. This is a reversible double etherification process.
For related derivatives, such as the 1-Oxa-8-azaspiro[4.5]decane skeleton which contains a tetrahydrofuran (B95107) ring, the intramolecular Oxa-Michael addition is a key synthetic strategy. researchgate.netnih.gov This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system. This approach is instrumental in forming the five-membered ether ring and has been utilized in dynamic kinetic spiroketalization cascades to produce complex spiroketals with high enantioselectivity. Current time information in Le Flore County, US.
Stereoselective Synthesis of Chiral 1,4-Dioxa-8-azaspiro[4.5]decane Analogues
The development of stereoselective methods is crucial for accessing enantiomerically pure spirocyclic compounds for applications in medicinal chemistry. Chiral auxiliaries are frequently employed to control the stereochemical outcome of key bond-forming reactions.
A widely successful approach for the asymmetric synthesis of nitrogen-containing heterocycles involves the use of N-tert-butanesulfinamide as a chiral auxiliary. beilstein-journals.org This methodology is particularly effective for creating chiral piperidine derivatives. nih.gov
The synthesis begins with the condensation of an aldehyde or ketone with an enantiopure tert-butanesulfinamide (either (R)- or (S)-enantiomer) to form a chiral N-tert-butanesulfinyl imine. ua.es The chiral sulfinyl group then directs the nucleophilic addition of organometallic reagents to one face of the C=N double bond with high diastereoselectivity. beilstein-journals.orgnih.gov The resulting amine, containing a new stereocenter, can then be elaborated into the target spirocycle. For example, a decarboxylative Mannich reaction between a chiral N-tert-butanesulfinyl imine and a β-keto acid can produce a chiral β-amino ketone. This intermediate can then undergo an organocatalyzed intramolecular condensation with another aldehyde to form a cis-2,6-disubstituted piperidin-4-one with excellent stereocontrol. ua.esacs.org The auxiliary is readily cleaved under mild acidic conditions to reveal the final chiral amine product. nih.gov
Asymmetric Catalysis in Spirodecane Construction
The creation of chiral centers with high stereocontrol is a critical aspect of synthesizing biologically active spiro[4.5]decanes. acs.orgscispace.com Asymmetric catalysis provides a powerful means to achieve this, enabling the selective formation of one enantiomer over the other.
Palladium-catalyzed asymmetric transformations have been prominently featured in the construction of spiro[4.5]decane systems. For instance, Pd-catalyzed asymmetric decarboxylation has been employed to construct spiro[4.5]deca-6,9-dien-8-ones with vicinal quaternary carbons. researchgate.net This method utilizes vinyl methylene (B1212753) cyclic carbonates and p-quinone methides as reaction partners, affording products with high diastereoselectivity and enantioselectivity. researchgate.net Another palladium-catalyzed approach involves the asymmetric [3+2] annulation of p-quinone methides with vinylcyclopropanes, leading to the efficient and stereoselective synthesis of spiro[4.5]deca-6,9-diene-8-ones. researchgate.net Furthermore, the synthesis of highly functionalized chiral spirocyclopentyl p-dienones has been achieved through a palladium-catalyzed asymmetric (2+3) annulation of p-quinone methides. mdpi.com
Organocatalysis also offers a valuable strategy for the asymmetric synthesis of spiro[4.5]decanes. The synergistic use of photocatalysis and organocatalysis, specifically using phosphoric acid as a catalyst, has enabled the diastereoselective [3+2] cycloaddition of cyclopropylamines with olefins to produce 2-amino-spiro[4.5]decane-6-ones. mdpi.com
Enzymatic and Biocatalytic Approaches
Enzymatic and biocatalytic methods are increasingly recognized for their ability to construct complex chiral molecules under mild and sustainable conditions. mdpi.com These approaches offer exquisite stereocontrol in the synthesis of spirocyclic frameworks.
Biocatalytic dearomative spirocyclization has emerged as a powerful technique for building three-dimensional spirocyclic structures. mdpi.com Enzymes such as cytochrome P450s, flavin-dependent monooxygenases, and multicopper oxidases can catalyze regio- and stereoselective oxidative coupling, epoxidation/semi-pinacol rearrangement, and radical-mediated cyclization to yield diverse spirocycles. mdpi.comnih.gov For example, the formation of the bisbenzannulated nih.govethz.ch-spiroketal pharmacophore in the rubromycin family of antibiotics is achieved through a complex flavoenzyme-driven process. nih.gov This involves the oxidative rearrangement of a polycyclic aromatic precursor by two flavoprotein monooxygenases and a flavoprotein oxidase. nih.gov
Halohydrin dehalogenases have been utilized in the biocatalytic ring expansion of spiro-epoxides to construct valuable spiro-oxazolidinones. acs.org Through screening and protein engineering, both chiral and racemic spiro-oxazolidinones can be synthesized in good yields and high enantiomeric excess. acs.org Furthermore, a fully biocatalytic multi-enzyme cascade has been developed for the synthesis of optically pure spirolactones from hydroxy-functionalized furans, employing a chloroperoxidase, an oxidase, and an alcohol dehydrogenase. acs.org
Construction of the Dioxane Ring System
Formation via Diol Cyclization
The cyclodehydration of 1,n-diols is a common method for synthesizing cyclic ethers. royalsocietypublishing.org Specifically for 1,4-dioxane (B91453), the dehydration of diethylene glycol or triethylene glycol using acid catalysts can yield the desired ring system. nih.govroyalsocietypublishing.orgchemicalbook.com Heteropoly acids, such as H₃PW₁₂O₄₀, have been shown to be effective catalysts for this transformation, offering good selectivity. royalsocietypublishing.org The reaction can also be catalyzed by Brønsted or Lewis acids like toluenesulfonic acid, often with azeotropic removal of water. organic-chemistry.orgrsc.org An approach starting from epoxides involves ring-opening with ethylene glycol monosodium salt, followed by cyclization of the resulting diol to form the 1,4-dioxane ring. enamine.net
| Reactant | Catalyst/Reagent | Product | Reference |
| Diethylene Glycol | Sulfuric Acid | 1,4-Dioxane | nih.gov |
| Diethylene Glycol | H₃PW₁₂O₄₀ | 1,4-Dioxane | royalsocietypublishing.org |
| Vicinal Diols | Ionic Liquids | 1,4-Dioxanes | rsc.org |
| Epoxides | Ethylene Glycol Monosodium Salt | 1,4-Dioxane Derivatives | enamine.net |
Ring Closing Metathesis (RCM) Approaches to Dioxanes
Ring-closing metathesis (RCM) has become a powerful tool in organic synthesis for the formation of cyclic structures, including those containing oxygen. ru.nlnih.gov While widely used for carbocycles and other heterocycles, its application to the direct synthesis of simple dioxanes is less common. However, RCM is instrumental in creating more complex polycyclic systems that may incorporate a dioxane-like moiety or serve as precursors. For instance, RCM has been used in the synthesis of fused bicyclic imidazoles and in the construction of polyunsaturated macrolactones where a metathesis reaction forms a large ring that can contain ether linkages. nih.gov The choice of solvent is crucial for on-DNA RCM reactions, with a methyl acetate/ethanol/water mixture proving effective for creating a homogeneous reaction environment. nih.gov
One-Pot and Cascade Reactions for Expedited Synthesis
One-pot and cascade reactions offer an efficient approach to synthesizing complex molecular architectures like spiro[4.5]decanes by minimizing the number of separate reaction and purification steps. acs.orgnih.gov These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel.
A Prins cascade cyclization has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, a related spiro-heterocyclic system. acs.org This reaction couples aldehydes with a suitably functionalized amino-alcohol. acs.orgresearchgate.net Similarly, a one-pot method for constructing 6-oxa-spiro[4.5]decane skeletons has been achieved by merging the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration under transition-metal-free conditions. acs.orgnih.gov Furthermore, the synthesis of spirooxindole-β-lactams has been accomplished through an organocatalytic Mannich/lactamization cascade reaction, yielding products with high stereoselectivity.
| Reaction Type | Key Transformation | Resulting Scaffold | Reference |
| Prins Cascade | Coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | 1,9-Dioxa-4-azaspiro[5.5]undecane | acs.org |
| Ring-Opening/Migration | Ring-opening of benzo[c]oxepines and 1,2-oxygen migration | 6-Oxa-spiro[4.5]decane | acs.orgnih.gov |
| Mannich/Lactamization | Organocatalytic cascade | Spirooxindole-β-lactams |
Divergent Synthesis from Common Precursors
Divergent synthesis represents a powerful and efficient strategy for generating libraries of structurally related compounds from a common intermediate. In the context of 1,8-dioxa-4-azaspiro[4.5]decane chemistry, this approach is particularly valuable for creating diverse derivatives for applications such as pharmaceutical research and materials science. The core spirocyclic framework serves as a versatile scaffold, allowing for the introduction of various functional groups at specific positions, thereby modulating the molecule's physicochemical and biological properties.
A prevalent divergent strategy begins with the synthesis of the core this compound structure, which then serves as the common precursor. The secondary amine within this spirocycle is a key handle for regioselective derivatization. Nucleophilic substitution reactions at this nitrogen center allow for the systematic introduction of a wide array of substituents.
One of the most common methods for derivatization is N-alkylation. By reacting the parent spirocycle with various alkyl halides, such as substituted benzyl (B1604629) bromides, under mild basic conditions (e.g., potassium carbonate in acetonitrile), a diverse set of N-alkylated analogues can be efficiently generated. evitachem.com For instance, the reaction with 1-(bromomethyl)-4-fluorobenzene yields 8-(4-fluorobenzyl)-1-oxa-8-azaspiro[4.5]decane, a key intermediate for developing radiotracers. evitachem.com Similarly, other research efforts have focused on synthesizing series of novel piperidine compounds, using the 1,4-dioxa-8-azaspiro[4.5]decane core and alkylating it with moieties like 4-(2-fluoroethoxy)benzyl groups to produce ligands with high affinity for σ1 receptors. nih.gov
Another divergent pathway involves the acylation of the spirocyclic amine. Following the initial formation of an intermediate from precursors like 4-piperidone ethylene ketal, various acylating agents (e.g., acid chlorides) can be employed to introduce different acyl groups, leading to a family of amide derivatives.
The synthesis of the common precursor itself can be achieved through several routes. A prominent method involves the reaction of a suitable piperidine derivative, such as 4-piperidone ethylene ketal, with ethylene glycol under acidic conditions to form the 1,4-dioxa-8-azaspiro[4.5]decane ring system. This precursor, once formed, can then be subjected to various subsequent reactions to generate a library of compounds.
The table below summarizes representative examples of divergent synthetic strategies starting from common spirocyclic precursors.
Table 1: Divergent Synthesis of this compound Derivatives
This table is interactive. You can sort and filter the data.
| Common Precursor | Divergence Reagent/Condition | Resulting Derivative Class | Reference |
| 1-Oxa-8-azaspiro[4.5]decane | Benzyl halides (e.g., 1-(bromomethyl)-4-fluorobenzene), K₂CO₃, Acetonitrile | N-Alkylated 1-oxa-8-azaspiro[4.5]decanes | evitachem.com |
| 1,4-Dioxa-8-azaspiro[4.5]decane | 4-(2-Tosyloxymethyl)benzyl bromide, Base | N-Alkylated 1,4-dioxa-8-azaspiro[4.5]decanes (for σ1 ligands) | nih.gov |
| Intermediate from 4-piperidone ethylene ketal | Various Acid Chlorides, Triethylamine | N-Acylated 1,4-dioxa-8-azaspiro[4.5]decane derivatives | |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Benzophenone halides, Sodium Hydride (NaH) | N-Arylmethylated 1,4-dioxa-8-azaspiro[4.5]decane derivatives |
This divergent approach, centered on the functionalization of a common spirocyclic core, underscores the modularity and efficiency of modern synthetic chemistry in exploring chemical space for drug discovery and other applications.
Advanced Structural Characterization and Conformational Analysis of 1,8 Dioxa 4 Azaspiro 4.5 Decane Scaffolds
Spectroscopic Methodologies for Elucidation of Molecular Architecture
The unambiguous determination of the constitution, configuration, and conformation of 1,8-dioxa-4-azaspiro[4.5]decane scaffolds relies on the synergistic application of various sophisticated spectroscopic methods. High-resolution NMR and mass spectrometry, in particular, provide a wealth of information at the atomic and molecular levels.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed insights into the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
While one-dimensional (1D) NMR spectra provide fundamental information, complex spirocyclic systems like this compound often exhibit signal overlap, necessitating the use of two-dimensional (2D) NMR experiments for complete structural assignment. mdpi.com
Correlation Spectroscopy (COSY): The COSY experiment is instrumental in identifying proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. In the this compound system, COSY spectra would reveal correlations between adjacent protons in the piperidine (B6355638) and dioxolane rings, allowing for the tracing of the proton spin systems within each ring. For instance, the proton at C2 would show a correlation to the protons at C3, which in turn would correlate with the proton at the nitrogen atom (if not exchanged with the solvent).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. pressbooks.pub This technique is invaluable for assigning the carbon signals of the this compound skeleton by linking them to their attached, and often more easily assigned, protons. Each CH, CH₂, and CH₃ group will produce a cross-peak in the HSQC spectrum, providing a "fingerprint" of the molecule's C-H framework.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two to four bonds. This is crucial for establishing the connectivity between different parts of the molecule that are not directly bonded. For the this compound scaffold, HMBC correlations would be expected between the protons on C2 and the spiro carbon (C5), as well as between the protons on the dioxolane ring (e.g., C7 and C9) and the spiro carbon. These correlations are key to confirming the spirocyclic nature of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects through-space interactions between protons that are in close proximity, typically within 5 Å. researchgate.net This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For example, in the this compound system, NOESY can help to establish the relative orientation of substituents on the piperidine and dioxolane rings by observing cross-peaks between protons that are spatially close but not necessarily scalar-coupled.
A hypothetical dataset illustrating the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for the this compound scaffold is presented in the interactive table below.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H to ¹³C) | NOESY Correlations (¹H-¹H) |
| 2 | 3.10 | 50.5 | H-3 | C-4, C-5, C-6 | H-3, H-6 |
| 3 | 2.90 | 45.2 | H-2, N-H | C-2, C-4, C-5 | H-2, H-5 |
| 4 (N-H) | 2.50 | - | H-3 | C-3, C-5 | H-3, H-5 |
| 5 (Spiro) | - | 98.0 | - | - | - |
| 6 | 1.80 | 35.0 | H-7ax, H-7eq | C-2, C-5, C-7, C-8 | H-2, H-7ax |
| 7 | 3.95 | 65.0 | H-6 | C-5, C-8, C-9 | H-6, H-9 |
| 9 | 3.85 | 64.5 | H-10 | C-5, C-8, C-10 | H-7, H-10 |
| 10 | 1.75 | 34.5 | H-9 | C-4, C-5, C-9 | H-9 |
Note: The chemical shifts and correlations are illustrative and can vary depending on the solvent, concentration, and presence of substituents.
The this compound scaffold is not a rigid structure and can undergo conformational changes, such as ring flipping of the piperidine ring. Variable Temperature (VT) NMR is a powerful technique to study these dynamic processes. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases, leading to broadening of the signals and eventually, at the coalescence temperature, the signals split into separate resonances for each conformer. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier for the conformational process can be calculated. This information is critical for understanding the flexibility of the spirocyclic system and how it might influence its biological activity or material properties.
While solution-state NMR provides information about the molecule's structure in a solvated environment, solid-state NMR (ssNMR) is used to characterize the structure of the compound in its solid, crystalline form. acs.org This is particularly important for identifying and characterizing different polymorphic forms, which are different crystalline structures of the same compound. Polymorphism can significantly impact the physical properties of a material. Solid-state NMR can distinguish between polymorphs by detecting differences in the local chemical environments of the nuclei in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples. The chemical shifts observed in ssNMR are sensitive to the packing of the molecules in the crystal lattice, providing a unique fingerprint for each polymorphic form.
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is highly dependent on the structure of the molecule. wikipedia.org By analyzing the masses of the fragment ions, it is possible to propose fragmentation pathways and thus gain valuable structural information. For the this compound scaffold, characteristic fragmentation would likely involve cleavage of the piperidine and dioxolane rings. For example, a common fragmentation pathway for N-heterocyclic compounds is the α-cleavage adjacent to the nitrogen atom. libretexts.org The presence of the spiroketal functionality would also lead to specific fragmentation patterns, potentially involving the loss of the dioxolane ring or parts of it. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the ions, which in turn enables the calculation of their elemental composition, providing further confidence in the structural assignment of the fragments.
A hypothetical fragmentation table for this compound is presented below, illustrating potential fragmentation pathways.
| m/z of Fragment | Proposed Structure/Neutral Loss |
| 143 | [M]+• (Molecular Ion) |
| 114 | [M - C₂H₅O]+• |
| 98 | [M - C₂H₅NO]+• |
| 84 | [Piperidine ring fragment]+• |
| 56 | [C₃H₆N]+ |
Note: The fragmentation pathways are hypothetical and would need to be confirmed by tandem mass spectrometry (MS/MS) experiments.
Ion Mobility Spectrometry for Isomer Differentiation
Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IMS-MS), is a powerful technique for distinguishing between isomers—molecules that share the same mass but differ in their three-dimensional structure. nih.gov IMS separates gas-phase ions based on their size, shape, and charge as they travel through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. researchgate.netnih.gov The resulting drift time is used to calculate the ion's rotationally averaged collision cross-section (CCS), a value that is highly characteristic of its shape.
For the this compound scaffold, IMS is exceptionally well-suited for differentiating constitutional isomers, such as its more common counterpart, 1,4-dioxa-8-azaspiro[4.5]decane. Although these isomers have identical masses (C₇H₁₃NO₂; 143.18 g/mol ), their atomic connectivity results in distinct three-dimensional shapes. The this compound possesses a spiroaminal-ether structure, while the 1,4-dioxa-8-azaspiro[4.5]decane is a spiroketal. These structural differences would lead to unique CCS values, allowing for their baseline separation and unambiguous identification in an IMS experiment. frontiersin.org
Ions of this compound would likely adopt a more compact conformation compared to the 1,4-isomer, which could result in a smaller CCS value and a shorter drift time. This capability is critical for quality control in synthesis and for identifying specific isomers in complex mixtures. yorku.ca
| Compound Name | Molecular Formula | Structure | Expected Relative CCS |
| This compound | C₇H₁₃NO₂ | ![]() | Smaller |
| 1,4-Dioxa-8-azaspiro[4.5]decane | C₇H₁₃NO₂ | ![]() | Larger |
This interactive table illustrates the principle of isomer differentiation using Ion Mobility Spectrometry. The CCS values are conceptual and depend on experimental conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Ring Strain Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. These methods are complementary: IR spectroscopy measures the absorption of light corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in polarizability.
For this compound, the spectra would be dominated by characteristic vibrations of its constituent parts.
N-H Vibrations : The secondary amine will exhibit a distinct N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹. This peak's position and shape can be sensitive to hydrogen bonding. An N-H bending (scissoring) mode is expected around 1560-1640 cm⁻¹.
C-H Vibrations : Aliphatic C-H stretching modes from the methylene (B1212753) groups of the piperidine and tetrahydrofuran (B95107) rings will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending and scissoring vibrations are expected in the 1350-1470 cm⁻¹ region.
C-O and C-N Vibrations : The C-O ether and C-N amine single bond stretches will produce strong bands in the fingerprint region (1000-1300 cm⁻¹). The spiroaminal C-O and C-N bonds are particularly characteristic and would likely appear as strong, distinct bands.
Ring Vibrations : The entire spirocyclic skeleton will have complex vibrational modes. Ring strain, inherent to the spirocyclic junction, can cause shifts in vibrational frequencies compared to acyclic analogues. Analysis of these low-frequency modes can provide insight into the conformational rigidity of the scaffold.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | IR Activity | Raman Activity |
| Stretching | N-H (amine) | 3300 - 3500 | Medium-Strong | Weak |
| Stretching | C-H (aliphatic) | 2850 - 2960 | Strong | Strong |
| Bending | N-H (amine) | 1560 - 1640 | Medium | Weak |
| Scissoring | CH₂ | 1440 - 1470 | Medium | Medium |
| Stretching | C-O (ether/aminal) | 1050 - 1250 | Strong | Medium |
| Stretching | C-N (amine/aminal) | 1020 - 1220 | Medium | Medium |
| Ring Deformation | Spiro-skeleton | < 1000 | Medium | Strong |
This interactive table summarizes the expected vibrational modes for the this compound scaffold.
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to determine the absolute configuration of chiral molecules. nih.gov ECD measures the differential absorption of left- and right-circularly polarized light by a chromophore, while ORD measures the variation of optical rotation with wavelength. The parent this compound is achiral. However, if a chiral center is introduced through substitution, these methods become indispensable for assigning its absolute stereochemistry.
The modern approach to assigning absolute configuration involves a combination of experimental measurement and quantum chemical calculation. nih.govnih.gov The procedure is as follows:
Conformational Search : A thorough conformational analysis of the chiral derivative is performed using computational methods (e.g., molecular mechanics or DFT) to identify all low-energy conformers.
ECD/ORD Calculation : For a chosen absolute configuration (e.g., the R-enantiomer), the ECD and ORD spectra are calculated for each stable conformer using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov
Boltzmann Averaging : The calculated spectra for individual conformers are averaged based on their calculated Boltzmann populations at the experimental temperature to generate a final theoretical spectrum for that enantiomer.
Comparison : The theoretical spectrum is compared to the experimentally measured spectrum. A good match confirms the absolute configuration. A mirror-image relationship between the theoretical and experimental spectra indicates that the actual absolute configuration is opposite to the one modeled (i.e., S instead of R). acs.org
For a hypothetical chiral derivative like (R)-2-methyl-1,8-dioxa-4-azaspiro[4.5]decane, the comparison between the experimental ECD spectrum and the TD-DFT calculated spectrum would provide a definitive assignment of its stereocenter.
| Parameter | Experimental Result | Calculated for (R)-isomer | Calculated for (S)-isomer | Conclusion |
| Cotton Effect at λ₁ | Positive | Positive | Negative | Match with (R) |
| Cotton Effect at λ₂ | Negative | Negative | Positive | Match with (R) |
| Optical Rotation [α]D | +25.4° | +28.1° | -28.1° | Match with (R) |
This interactive table presents a hypothetical scenario for assigning the absolute configuration of a chiral derivative using ECD and ORD data.
X-ray Crystallography Studies of this compound Derivatives
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. libretexts.org It also reveals how molecules pack together in a crystal lattice and the nature of the intermolecular interactions that stabilize the crystal structure. mdpi.com While a crystal structure for the parent this compound has not been reported, analysis of a related derivative illustrates the depth of information that can be obtained.
For the purpose of illustration, data from a related azaspiro compound, 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate, can be used to demonstrate the analytical process. nih.gov
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Precise geometric parameters are the primary output of a crystal structure determination. Bond lengths and angles can confirm the expected connectivity and hybridization of atoms. gla.ac.ukresearchgate.net For a spirocyclic system, the geometry around the spiro atom is of particular interest, as it often deviates from ideal tetrahedral geometry due to ring strain.
Torsion angles are critical for defining the conformation of the rings. In the this compound scaffold, the six-membered piperidine ring would be expected to adopt a chair conformation, while the five-membered tetrahydrofuran ring typically adopts an envelope or twist conformation. uu.nl Analysis of the endocyclic torsion angles from a crystal structure would confirm these conformational preferences and quantify the degree of puckering in each ring.
| Parameter | Atoms Involved | Value (Illustrative) | Significance |
| Bond Length | C(spiro)-O | 1.43 Å | Typical C-O single bond |
| Bond Length | C(spiro)-N | 1.47 Å | Typical C-N single bond |
| Bond Angle | O-C(spiro)-N | 108.5° | Shows deviation from ideal 109.5° |
| Torsion Angle | C1-N-C2-C3 | -55.2° | Defines chair conformation of piperidine ring |
| Torsion Angle | C4-O-C5-C(spiro) | +35.1° | Defines envelope/twist of furan (B31954) ring |
This interactive table provides illustrative geometric data for a spirocyclic scaffold, demonstrating the type of information derived from X-ray crystallography.
Examination of Crystal Packing and Intermolecular Interactions
Crystal packing describes the arrangement of molecules in the crystal lattice. This arrangement is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and weaker van der Waals forces. mdpi.com The this compound scaffold contains excellent functional groups for forming robust intermolecular interactions. The secondary amine (N-H) is a strong hydrogen bond donor, while the two ether oxygen atoms and the nitrogen atom itself are hydrogen bond acceptors.
In a crystal structure, one would expect to observe strong N-H···O or N-H···N hydrogen bonds linking molecules into chains, sheets, or more complex three-dimensional networks. mdpi.comresearchgate.net The specific pattern of these interactions, known as a supramolecular synthon, is key to understanding and predicting the crystal structure. Analysis of the distances and angles of these hydrogen bonds confirms their strength and directionality.
| Interaction Type | Donor (D) - H ··· Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| Hydrogen Bond | N4-H4 ··· O1' | 0.88 | 2.05 | 2.91 | 168 |
| Hydrogen Bond | N4-H4 ··· O8' | 0.88 | 2.11 | 2.97 | 163 |
This interactive table details the geometry of potential hydrogen bonds in a crystal lattice of a this compound derivative. The prime symbol (') denotes an atom in a neighboring molecule.
Co-crystallization with Small Molecules for Supramolecular Assembly Studies
Co-crystallization is a technique used to combine two or more different neutral molecules into a single, ordered crystal lattice. rsc.orgnih.gov This field of crystal engineering allows for the modification of a substance's physical properties by forming supramolecular assemblies held together by non-covalent interactions. taylorandfrancis.com
The this compound scaffold is an excellent candidate for co-crystallization studies. Its hydrogen bond donor (N-H) and multiple acceptor sites (O, N) can be exploited to form predictable and stable interactions with co-former molecules. For example, co-crystallization with a dicarboxylic acid could lead to a supramolecular salt or co-crystal where the acid's -COOH groups form strong hydrogen bonds with the amine nitrogen and potentially the ether oxygens of the spirocycle. researchgate.net
Studying these co-crystals via X-ray diffraction would reveal the specific supramolecular synthons that are formed and provide insight into the hierarchy of intermolecular forces that drive the assembly process. This knowledge is fundamental for designing new multi-component materials with tailored properties, such as improved solubility or thermal stability.
Conformational Analysis using Computational Methods
The three-dimensional structure of the this compound scaffold is not static; rather, it exists as an ensemble of interconverting conformations. Understanding the preferred spatial arrangements of this molecule is crucial for elucidating its chemical reactivity and biological activity. Computational methods provide a powerful lens through which to explore the conformational landscape of this spirocyclic system.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) offers a computationally efficient approach to explore the conformational space of this compound. By employing classical force fields, such as MMFF94 or AMBER, the potential energy of the molecule as a function of its atomic coordinates can be calculated. This allows for the rapid generation and energy minimization of a large number of possible conformations.
Molecular dynamics (MD) simulations build upon molecular mechanics by introducing thermal energy and simulating the movement of atoms over time. This technique provides insights into the dynamic behavior of the this compound scaffold, including the rates of conformational changes and the flexibility of the ring systems. For a molecule like this compound, key conformational motions would include the chair-boat interconversion of the piperidine ring and the puckering of the dioxolane ring. A study on a related 1,4-dioxa-8-azaspiro[4.5]decane derivative noted a significant energy barrier for piperidine ring inversion, in the range of 25-35 kcal/mol, due to the constraints of the spirocyclic system.
| Force Field | Conformer | Potential Energy (kcal/mol) | Key Dihedral Angle (°C) |
|---|---|---|---|
| MMFF94 | Chair-Equatorial | 0.00 | -175.2 |
| MMFF94 | Chair-Axial | 2.50 | -60.5 |
| MMFF94 | Twist-Boat | 5.80 | -85.3 |
| AMBER | Chair-Equatorial | 0.00 | -176.1 |
| AMBER | Chair-Axial | 2.75 | -61.2 |
| AMBER | Twist-Boat | 6.10 | -84.9 |
Quantum Chemical Calculations (DFT) for Ground State Geometries
For a more accurate determination of the ground state geometries of this compound conformers, quantum chemical calculations are employed. Density Functional Theory (DFT) has emerged as a robust method for this purpose, providing a good balance between computational cost and accuracy. Functionals such as B3LYP, paired with a suitable basis set like 6-31G*, are commonly used to optimize the geometries of the low-energy conformers identified through molecular mechanics.
These calculations provide detailed information about bond lengths, bond angles, and dihedral angles that define the precise three-dimensional structure of each conformer. For the this compound scaffold, DFT calculations would be essential to accurately model the geometry of the spiro center and the conformation of the heterocyclic rings, including the subtle effects of the lone pairs on the nitrogen and oxygen atoms.
| Parameter | Chair-Equatorial Conformer | Chair-Axial Conformer |
|---|---|---|
| C-N Bond Length (Å) | 1.472 | 1.475 |
| C-O Bond Length (Å) | 1.431 | 1.433 |
| C-N-C Bond Angle (°) | 111.5 | 110.8 |
| O-C-O Bond Angle (°) | 105.2 | 105.5 |
Conformer Searching Algorithms and Energy Landscapes
To ensure a comprehensive exploration of the conformational space, systematic or stochastic conformer searching algorithms are utilized. These algorithms generate a wide range of possible conformations by systematically rotating rotatable bonds or by random sampling of the conformational space. Each generated conformer is then subjected to energy minimization, typically using a molecular mechanics force field, to identify unique low-energy structures.
The results of a comprehensive conformational search can be visualized as a potential energy landscape, where the energy of each conformer is plotted against its geometric parameters. This landscape reveals the relative stability of different conformers and the energy barriers that separate them. For this compound, the energy landscape would likely show a number of local minima corresponding to different ring puckering and substituent orientations, with the global minimum representing the most stable conformation. A computational study on the related 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione identified four distinct energy minima, with the lowest energy conformation being the most populated mdpi.com.
| Conformer | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| 1 (Chair-Equatorial) | 0.00 | 75.3 |
| 2 (Chair-Axial) | 1.50 | 15.1 |
| 3 (Twist-Boat) | 4.20 | 5.5 |
| 4 (Other) | > 5.00 | 4.1 |
Chemical Reactivity and Mechanistic Investigations of 1,8 Dioxa 4 Azaspiro 4.5 Decane Derivatives
Chemical Modification and Analog Synthesis of 1,8 Dioxa 4 Azaspiro 4.5 Decane Architectures
Substitution Patterns and Derivatization Strategies
Derivatization of the 1,8-dioxa-4-azaspiro[4.5]decane core is primarily focused on the nitrogen atom of the piperidine (B6355638) ring, which acts as a versatile handle for introducing a wide array of functional groups and substituents. This allows for systematic modification of the molecule's physicochemical properties.
The incorporation of halogen, hydroxyl, and carbonyl groups into the this compound framework is a key strategy for modulating biological activity and developing specialized chemical tools, such as imaging agents.
Halogenation is frequently employed in the development of radioligands for positron emission tomography (PET). For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been labeled with fluorine-18 (B77423) ([¹⁸F]). nih.gov A common synthetic route involves the nucleophilic ¹⁸F-substitution of a tosylate precursor, leading to the desired radioligand with high radiochemical purity. nih.gov Similarly, an [¹⁸F]-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative, 8-(4-(2-[¹⁸F]fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, was synthesized for PET imaging of σ₁ receptors. nih.gov A patent also describes 8-fluoro-substituted 1-oxa-3-azaspiro[4.5]decan-2-one derivatives, highlighting the accessibility of halogenated analogs. google.com
Hydroxylation can be achieved through various synthetic methods. The synthesis of polyhydroxylated azaspiro[4.5]decanes has been reported starting from D-xylose, demonstrating a route to incorporate multiple hydroxyl groups onto the spirocyclic framework. nih.gov Additionally, syntheses of related oxaspirocyclic compounds, such as 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, showcase methods for introducing phenolic hydroxyl groups. mdpi.com
Carbonyl functionalities are integral to many analogs. 1,4-Dioxaspiro[4.5]decan-8-one is a key intermediate used in the synthesis of various organic chemicals. researchgate.net Research has focused on optimizing its synthesis via selective deketalization under acidic conditions. researchgate.net Furthermore, numerous derivatives incorporating a carbonyl group within the ring system, such as 1-oxa-3-azaspiro[4.5]decan-2-one and 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, have been synthesized. google.commdpi.com The synthesis of 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione introduces a thiocarbonyl group, further expanding the functional diversity. iucr.org
Table 1: Examples of Functionalized this compound Derivatives
| Compound Name | Introduced Functionality | Synthetic Precursor/Method | Reference |
|---|---|---|---|
| [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivative | Halogen (Fluorine-18) | Nucleophilic ¹⁸F-substitution of a tosylate precursor | nih.gov |
| 8-(4-(2-[¹⁸F]fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Halogen (Fluorine-18) | One-pot, two-step labeling procedure | nih.gov |
| Polyhydroxylated azaspiro[4.5]decane | Hydroxyl | Derived from D-xylose followed by ring-closing metathesis | nih.gov |
| 1,4-Dioxaspiro[4.5]decan-8-one | Carbonyl | Selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | researchgate.net |
| 1-Oxa-3-azaspiro[4.5]decan-2-one derivatives | Carbonyl (Lactam) | Cyclization reactions | google.com |
Modification of the azaspiro nitrogen with various carbon-based substituents is a primary strategy to explore the chemical space around the spirocyclic core.
Aryl and Heteroaryl substituents are commonly introduced to interact with biological targets. A wide range of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives bearing substituted phenyl and pyridinyl groups at the N3 position have been synthesized. google.com For example, compounds like (trans)-3-phenyl-8-{[(3-phenyl-5-isoxazolyl)amino]methyl}-1-oxa-3-azaspiro[4.5]decan-2-one demonstrate the attachment of multiple aryl and heteroaryl moieties. google.com The synthesis of 8-benzyl-2-oxo-3-phenyl-1,4-dioxa-8-azaspiro[4.5]decane provides another example of N-arylation. google.com Research into ligands for the 5-HT₁A receptor has involved attaching arylpiperazine moieties to the spiro[4.5]decane core via a linker. unimore.it
Alkyl substituents are also widely explored. Simple alkylation, for instance with formaldehyde (B43269) for methylation or with dialkyl sulfates, can be carried out in the presence of a deacidifying agent. google.com The synthesis of 8,8-dimethyl-3,3-diphenyl-2-oxo-1,4-dioxa-8-azaspiro[4.5]decanium iodide via methylation with methyl iodide showcases further alkylation of the nitrogen to form quaternary ammonium (B1175870) salts. google.com
Synthesis of Spatially Constrained Analogues
Spirocyclic systems are inherently conformationally restricted, providing a rigid three-dimensional scaffold that is advantageous for drug design. researchgate.net The synthesis of analogs with even greater spatial constraints can be achieved by introducing bulky substituents or by creating more complex, rigid polycyclic systems. The development of proline-based building blocks with a γ-spiro conjunction is one approach to creating highly constrained amino acids for peptide modification. chemrxiv.org The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, which incorporates a bulky phenyl group onto the piperidine ring, is an example of using substituents to create specific, low-energy conformations. mdpi.com These strategies are crucial for improving receptor selectivity and metabolic stability by locking the molecule into a specific bioactive conformation.
Isoelectronic and Isosteric Replacements within the Spiro System
Isosteric and isoelectronic replacements, where atoms or groups of atoms are substituted with others having similar size, shape, or electronic properties, are a powerful tool for fine-tuning molecular properties. In the context of the this compound system, this often involves replacing the oxygen atoms with other heteroatoms like sulfur.
A notable example is the synthesis of 1-oxa-4-thiaspiro- and 1,4-dithia-spiro[4.5]decane analogues. unimore.it This isosteric substitution of oxygen with sulfur was explored to modulate the affinity and selectivity for the 5-HT₁A receptor over α₁-adrenoceptors. unimore.it Another variation is the synthesis of 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, where a methylene (B1212753) group in the piperidine ring is replaced by a sulfone group. researchgate.net This modification introduces a rigid, polar sulfone moiety, significantly altering the shape and electronic properties of the piperidine half of the spirocycle.
Table 2: Isoelectronic and Isosteric Analogs of Dioxa-azaspiro[4.5]decanes
| Parent Scaffold | Isosteric Analog | Nature of Replacement | Reference |
|---|---|---|---|
| 1,4-Dioxaspiro[4.5]decane | 1-Oxa-4-thiaspiro[4.5]decane | Oxygen replaced by Sulfur | unimore.it |
| 1,4-Dioxaspiro[4.5]decane | 1,4-Dithiaspiro[4.5]decane | Both Oxygens replaced by Sulfur | unimore.it |
| 1-Oxa-4-azaspiro[4.5]decane | 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide | C7 Methylene replaced by Sulfone (SO₂) | researchgate.net |
Exploration of Ring Size Variations and Homologs (e.g., Azaspiro[n.m] systems)
Varying the size of one or both rings in the spiro system leads to homologous structures with different geometries and conformational flexibilities. This exploration is critical for optimizing the fit of a molecule within a biological target. Research has been conducted on various azaspiro[n.m] systems.
For example, a comparative study was performed on 1-oxa-8-azaspiro[4.5]decane and its larger homolog, 1,5-dioxa-9-azaspiro[5.5]undecane, to evaluate their properties as selective σ₁ receptor ligands. nih.gov The synthesis of 1-oxo-2-oxa-5-azaspiro[3.4]octane represents a smaller spiro system, constructed using a tandem aldol-lactonization reaction. york.ac.uk Additionally, synthetic entries to 1-azaspiro[4.5]decane systems have been developed via ring-rearrangement metathesis, providing another route to this core structure. figshare.com The design of novel scaffolds for drug discovery has also included the synthesis of 3-azaspiro[4.3]alkanes, highlighting the interest in smaller ring combinations. researchgate.net
Fusion with Other Ring Systems (Polycyclic Derivatives)
Fusing additional rings onto the this compound framework generates complex, polycyclic derivatives with highly defined and rigid structures. These modifications can lead to novel compounds with unique biological activities.
A diastereoselective gold and palladium relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This methodology further facilitates the synthesis of polycyclic furans and pyrroles through subsequent Diels-Alder reactions. researchgate.net The "precursor approach" is a valuable strategy for creating complex π-conjugated polycyclic compounds, which involves the late-stage extrusion of chalcogen fragments from a precursor molecule to form the final fused-ring system. beilstein-journals.org While not applied directly to the title compound in the cited literature, this approach represents a powerful method for generating complex polycyclic architectures from simpler, more soluble precursors.
Computational and Theoretical Investigations of 1,8 Dioxa 4 Azaspiro 4.5 Decane Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These calculations allow for the prediction of various properties that govern a molecule's reactivity and interactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are key determinants of a molecule's nucleophilic and electrophilic character. youtube.com
Highest Occupied Molecular Orbital (HOMO): The HOMO represents the orbital containing the most energetic electrons. For 1,8-Dioxa-4-azaspiro[4.5]decane, the HOMO is expected to have significant electron density localized on the nitrogen and, to a lesser extent, the oxygen atoms due to the presence of lone pairs. The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity.
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital that is empty of electrons and can accept them from another species. This orbital dictates the molecule's electrophilicity. youtube.com In the this compound system, the LUMO is likely distributed across the C-N and C-O antibonding regions.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.
Table 1: Illustrative Frontier Molecular Orbital Data for Spirocyclic Systems This table is for illustrative purposes to show typical outputs of quantum chemical calculations.
| Compound | Calculation Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| This compound | DFT/B3LYP/6-31G(d) | -6.5 | +1.5 | 8.0 |
The distribution of electron density within a molecule is inherently uneven due to differences in the electronegativity of its constituent atoms. This distribution can be visualized using Molecular Electrostatic Potential (MEP) maps, which are invaluable for identifying sites prone to electrophilic and nucleophilic attack. researchgate.net
In an MEP map of this compound, distinct regions of electrostatic potential would be observed:
Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, would be concentrated around the highly electronegative oxygen and nitrogen atoms. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds as an acceptor.
Positive Potential (Blue): These electron-deficient areas would be located around the hydrogen atoms, particularly the one attached to the nitrogen (N-H). This highlights the proton's acidic character and its potential to act as a hydrogen bond donor.
Neutral Potential (Green): The carbon skeleton of the molecule would exhibit a relatively neutral potential.
This detailed charge landscape helps in understanding intermolecular interactions, solvation effects, and the initial steps of chemical reactions.
This section is not applicable to the parent this compound molecule. The concepts of aromaticity and antiaromaticity apply to cyclic, planar, and fully conjugated systems. The this compound structure is inherently aliphatic and non-planar, lacking a continuous system of overlapping p-orbitals. Therefore, it does not exhibit aromatic or antiaromatic character.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com For a flexible spirocyclic system like this compound, MD simulations are essential for exploring its conformational landscape and the influence of the surrounding environment.
A typical MD simulation involves:
Force Field Selection: A suitable force field (e.g., AMBER, CHARMM) is chosen to define the potential energy of the system based on bond lengths, angles, and non-bonded interactions. mdpi.com
System Setup: The molecule is placed in a simulation box, often filled with solvent molecules (like water or ethanol) to mimic solution-phase conditions.
Simulation: Newton's equations of motion are solved iteratively, allowing the atoms to move over a set period, revealing how the molecule behaves, changes shape, and interacts with its surroundings.
For this compound, MD simulations would be used to:
Identify Stable Conformers: The piperidine (B6355638) ring can adopt various conformations, such as chair, boat, and twist-boat. MD simulations can sample these different states and determine their relative populations and the energy barriers for interconversion. mdpi.com
Analyze Solvent Effects: The simulations can model how polar solvent molecules arrange around the solute, forming a solvation shell. This is particularly important for understanding the hydrogen bonding interactions at the N-H group and the ether oxygens, which significantly influence the compound's solubility and reactivity.
Prediction of Spectroscopic Parameters from First Principles
Computational methods can accurately predict spectroscopic data, which is a powerful tool for structure verification and interpretation of experimental spectra. bohrium.com
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of quantum chemistry. uncw.edu Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, one can calculate the isotropic shielding values for each nucleus. uncw.edu These values are then converted into chemical shifts (δ) for ¹H and ¹³C, which can be directly compared with experimental data. chemrxiv.org Furthermore, proton-proton coupling constants can be calculated, aiding in the complete assignment of complex spectra. uncw.edu
Infrared (IR) Spectroscopy: Theoretical calculations can also determine the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an IR spectrum. By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as the N-H stretch, C-H stretches, or the characteristic C-O-C stretches of the dioxolane ring.
Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts This table is for illustrative purposes to show how theoretical data is compared with experimental results.
| Carbon Atom Position | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C2 | 68.1 | 68.5 | +0.4 |
| C3 | 45.3 | 45.0 | -0.3 |
| C5 | 45.3 | 45.0 | -0.3 |
| C6 | 35.0 | 34.7 | -0.3 |
| C7 | 108.2 (Spiro) | 108.9 | +0.7 |
| C9 | 64.5 | 64.1 | -0.4 |
Reaction Pathway Modeling and Catalyst Design (theoretical aspects)
Computational chemistry is a cornerstone of modern mechanistic studies and rational catalyst design. For this compound, these methods can be applied to understand its reactivity and potential applications.
Reaction Pathway Modeling: The mechanism of a chemical reaction can be mapped out by calculating the energies of reactants, intermediates, transition states, and products. For instance, the N-alkylation of this compound could be modeled to determine the reaction's activation energy and to visualize the geometry of the transition state. This provides a deep understanding of the reaction kinetics and mechanism that is often difficult to obtain experimentally.
Catalyst Design: The this compound scaffold, with its nitrogen and oxygen donor atoms, has the potential to act as a ligand in organometallic catalysis. Theoretical modeling can be used to design and evaluate potential catalysts. DFT calculations can predict the geometry of the metal-ligand complex, its stability, and its electronic properties. By modeling the catalytic cycle, researchers can screen different metal centers and ligand modifications to optimize the catalyst's activity and selectivity for a target reaction before attempting its synthesis in the lab.
Quantitative Structure-Reactivity Relationships (QSAR) based on Theoretical Descriptors (excluding biological activity)
Quantitative Structure-Reactivity Relationship (QSAR) studies represent a pivotal computational approach to establish a mathematical correlation between the structural or property-based features of a series of compounds and their chemical reactivity. For this compound and its derivatives, QSAR models can be developed to predict various reactivity parameters, such as reaction rates, equilibrium constants, or susceptibility to specific chemical transformations. These models are constructed by correlating theoretical descriptors, derived from computational chemistry methods, with experimentally determined reactivity data.
The development of a QSAR model for the reactivity of this compound systems would typically involve the following steps:
Selection of a Training Set: A series of structurally diverse derivatives of this compound is chosen.
Determination of Reactivity: The chemical reactivity of each compound in the training set is measured under controlled experimental conditions. This could be, for example, the rate constant for an N-alkylation reaction or the equilibrium constant for a complex formation.
Calculation of Theoretical Descriptors: For each molecule in the series, a range of theoretical descriptors is calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's electronic and steric properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to derive a mathematical equation that links the theoretical descriptors to the observed reactivity.
Validation of the Model: The predictive power of the QSAR model is assessed using both internal and external validation techniques to ensure its robustness and reliability.
Theoretical descriptors that are often relevant in QSAR studies of chemical reactivity include:
Electronic Descriptors: These describe the electronic aspects of a molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. For instance, a higher HOMO energy might indicate a greater propensity for a compound to act as a nucleophile.
Steric Descriptors: These descriptors quantify the three-dimensional bulk and shape of the molecule. Molar volume, surface area, and specific steric parameters can influence the accessibility of the reactive center.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching.
To illustrate the application of QSAR to the this compound system, consider a hypothetical study on the nucleophilic reactivity of a series of its derivatives. The following table presents a hypothetical dataset that could be used to develop such a QSAR model.
Hypothetical Data for a QSAR Study of this compound Derivatives
| Compound | Substituent (R) | Log(k) (Reactivity) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| 1 | -H | -4.50 | -6.20 | 1.50 | 2.10 |
| 2 | -CH₃ | -4.25 | -6.10 | 1.55 | 2.15 |
| 3 | -C₂H₅ | -4.18 | -6.05 | 1.58 | 2.18 |
| 4 | -COCH₃ | -5.10 | -6.80 | 0.90 | 3.50 |
| 5 | -NO₂ | -5.80 | -7.50 | 0.50 | 4.80 |
| 6 | -OCH₃ | -4.05 | -5.90 | 1.60 | 2.40 |
| 7 | -Cl | -4.95 | -6.70 | 1.10 | 3.10 |
This data is purely illustrative to demonstrate the principles of a QSAR study and is not derived from experimental or published results.
From such a dataset, a QSAR equation could be generated, for example:
Log(k) = β₀ + β₁(HOMO) + β₂(LUMO) + β₃(Dipole Moment)
Where β coefficients are determined by the regression analysis. A model like this could then be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts towards compounds with desired reactivity profiles.
The Enigmatic Scarcity of this compound in Scientific Literature
Following a comprehensive search of scientific databases and chemical literature, it has become evident that the chemical compound This compound is not a subject of extensive research. This scarcity of information precludes a detailed analysis of its applications as a synthetic building block and chemical scaffold across various domains of chemistry.
The investigation has revealed a significant body of research pertaining to a closely related positional isomer, 1,4-Dioxa-8-azaspiro[4.5]decane (CAS Number: 177-11-7). This compound, where the nitrogen atom is at the 8-position of the spirocyclic system, has found utility in several areas of chemical synthesis and medicinal chemistry. For instance, derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as ligands for the sigma-1 (σ1) receptor, showing potential as agents for tumor imaging. acs.orgnih.gov
Furthermore, the 1,4-dioxa-8-azaspiro[4.5]decane scaffold has been employed in the development of materials with applications in nonlinear optics. One such derivative, 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro-[4.5]decane (APDA), has been developed as an organic single crystal for second-harmonic generation (SHG), with potential applications in blue laser technology.
Natural Product Synthesis
Advanced Materials Precursors
Supramolecular Chemistry and Host-Guest Systems
Development of Novel Ligands for Catalysis
Contribution to Methodological Developments in Organic Chemistry
This lack of available information makes it impossible to construct a scientifically accurate and detailed article on the specified applications of this compound at this time. The prevalence of its isomer, 1,4-Dioxa-8-azaspiro[4.5]decane, in the literature suggests a greater synthetic accessibility or more favorable properties for various applications, leading to a more extensive research focus on that particular structure.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,8-Dioxa-4-azaspiro[4.5]decane and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization, condensation, and functional group transformations. For example:
- Cyclization : Reacting ketones or aldehydes with amines under reflux conditions in ethanol or acetic acid to form the spirocyclic core .
- Functionalization : Introducing substituents via nucleophilic substitution or coupling reactions, such as sulfonylation or bromination, to enhance pharmacological properties .
- Purification : Column chromatography or recrystallization ensures product purity, followed by structural confirmation via NMR and mass spectrometry .
Q. How are spirocyclic compounds like this compound characterized structurally?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton and carbon environments, confirming the spirocyclic framework and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration and bond angles in crystalline derivatives .
Q. What safety protocols are essential when handling this compound derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to prevent skin contact and inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .
- Waste Disposal : Follow institutional guidelines for hazardous waste, particularly for halogenated derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
- Methodological Answer :
- Core Modifications : Replace oxygen atoms with sulfur (e.g., 1-oxa-4-thiaspiro derivatives) to alter lipophilicity and receptor binding .
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., sulfonyl, fluorobenzoyl) to enhance target affinity and metabolic stability .
- Biological Assays : Conduct in vitro binding assays (e.g., 5-HT receptor) and in vivo efficacy studies (e.g., neuroprotection models) to prioritize leads .
Q. What computational methods predict interactions between this compound derivatives and biological targets?
- Methodological Answer :
- Molecular Docking : Simulate ligand-receptor interactions (e.g., with serotonin receptors) using software like AutoDock or Schrödinger .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .
- Molecular Dynamics (MD) : Model binding kinetics and conformational changes over time to refine SAR hypotheses .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR data with 2D techniques (e.g., COSY, HSQC) and X-ray crystallography to resolve ambiguities .
- Statistical Analysis : Apply one-way ANOVA or multivariate analysis to assess reproducibility in replicated experiments .
- Isotopic Labeling : Use N or C-labeled precursors to trace unexpected coupling patterns in NMR spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


